molecular formula C8H14O3 B2846052 Ethyl 3-cyclopropyl-3-hydroxypropanoate CAS No. 72715-12-9

Ethyl 3-cyclopropyl-3-hydroxypropanoate

Cat. No. B2846052
CAS RN: 72715-12-9
M. Wt: 158.197
InChI Key: OCPBHCDHXMXFQW-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-3-hydroxypropanoate is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-cyclopropyl-3-hydroxypropanoate is 1S/C8H14O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7,9H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to the third carbon of a 3-hydroxypropanoate ester.


Physical And Chemical Properties Analysis

Ethyl 3-cyclopropyl-3-hydroxypropanoate is a liquid at room temperature . The exact physical and chemical properties such as density, boiling point, and melting point are not well documented in the available literature.

Scientific Research Applications

Enzymatic Hydrolysis and Ultrasound Application

Research demonstrates the use of ultrasound in the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, closely related to ethyl 3-cyclopropyl-3-hydroxypropanoate. This process, utilizing enzymes such as PCL, PLE, and CRL, benefits from ultrasound by reducing reaction time without significant impact on yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).

Synthesis Methods

A synthesis method for related compounds starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This process includes preparation of a sulfate by diol treatment with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005). Additionally, the hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate over tartaric acid modified Raney nickel achieves more than 98% optical purity of methyl 3-cyclopropyl-3-hydroxypropanoate (Nakagawa, Sugimura, & Tai, 1997).

Microbial Reduction

The microbial reduction process using strains of Geotrichum candidum and Aspergillus niger produces (R)and (S) enantiomers of closely related 3-hydroxybutanoate from ethyl 3-oxobutanoate, showcasing microbial application in compound synthesis (Bernardi, Cardillo, & Ghiringhelli, 1984).

Enantioselective Acylation

Candida antarctica lipases A and B have been employed in the enantioselective acylation of ethyl 3-heteroaryl-3-hydroxypropanoates. This method emphasizes the importance of lipase enantiopreference and substrate structure in the resolution of secondary alcohols (Brem et al., 2011).

Chemical Synthesis Applications

There are various methods for the chemical synthesis of related compounds, such as the synthesis of ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate, an intermediate for gemcitabine hydrochloride, highlighting the relevance of these compounds in pharmaceutical synthesis (Mukarram, Chavan, Khan, & Bandgar, 2011).

Renewable Acrylonitrile Production

Ethyl 3-hydroxypropanoate is a key compound in renewable acrylonitrile production, an eco-friendly approach to manufacturing plastics and fibers. This process uses a titanium dioxide solid acid catalyst and avoids hazardous by-products (Karp et al., 2017).

Safety and Hazards

Ethyl 3-cyclopropyl-3-hydroxypropanoate is associated with several hazard statements including H227, H315, H319, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 3-cyclopropyl-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPBHCDHXMXFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclopropyl-3-hydroxypropanoate

CAS RN

72715-12-9
Record name ethyl 3-cyclopropyl-3-hydroxypropanoate
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